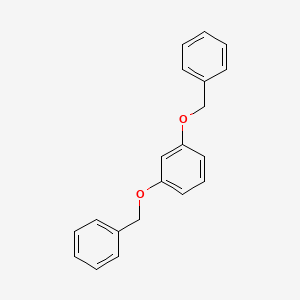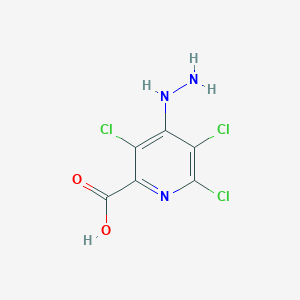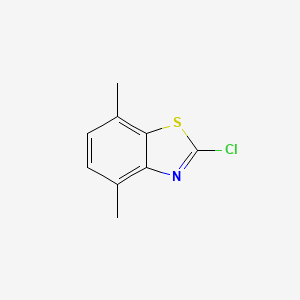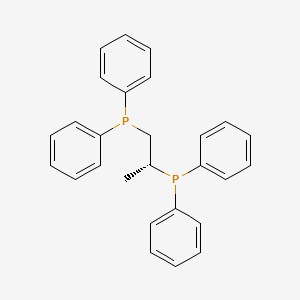
2,3,6-Trimethoxyphenylboronic acid
Vue d'ensemble
Description
2,3,6-Trimethoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO5 and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymorphic Control and Crystallization
2,6-Dimethoxyphenylboronic acid, closely related to 2,3,6-trimethoxyphenylboronic acid, has been investigated for its role in controlling polymorphic outcomes in crystallization processes. Research conducted by Semjonova and Be̅rziņš (2022) in "Crystals" demonstrated that surfactants could facilitate the crystallization of metastable forms of phenylboronic acids, offering insight into the manipulation of crystalline structures for various applications (Semjonova & Be̅rziņš, 2022).
Corrosion Inhibition
In the study of corrosion inhibition, compounds like 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro, which share structural similarities with this compound, have been found effective. Chafiq et al. (2020) in "Materials Chemistry and Physics" revealed that such compounds significantly inhibit corrosion in acidic solutions, highlighting the potential of phenylboronic acids in protective coatings and industrial applications (Chafiq et al., 2020).
Spectroscopic Analysis
The structural and vibrational properties of 2,6-dimethoxyphenylboronic acid, a structural analog, have been extensively analyzed using various spectroscopic methods. Studies by Alver and Parlak (2010) in "Vibrational Spectroscopy" and "Comptes Rendus Chimie" provided detailed insights into the molecular structures and stable forms of such compounds, contributing to our understanding of their chemical behavior and potential applications (Alver & Parlak, 2010).
Electrochemical Applications
Trimethylboroxine, another derivative, has been used to enhance the electrode/electrolyte interface stability of lithium ion batteries. Yu et al. (2015) in "Electrochimica Acta" demonstrated that the addition of trimethylboroxine to electrolytes significantly improved the cyclic and rate performances of lithium nickel cobalt manganese oxide cathodes, suggesting potential applications of phenylboronic acids in high-performance batteries (Yu et al., 2015).
Nanotechnology and Drug Delivery
Phenylboronic acid-decorated polymeric nanomaterials, closely related to this compound, have shown significant promise in advanced bio-applications. Lan and Guo (2019) in "Nanotechnology Reviews" highlighted their applications in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for targeted therapeutic interventions (Lan & Guo, 2019).
Experimental Oncology
Simple phenylboronic acid derivatives, including this compound, have been explored for their antiproliferative potential in cancer research. Psurski et al. (2018) in "Investigational New Drugs" found that these compounds induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 2,3,6-Trimethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the this compound molecule transfers a group of atoms to the palladium atom in the catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group in the molecule. Additionally, the presence of other reactants and the type of catalyst used can influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .
Analyse Biochimique
Biochemical Properties
2,3,6-Trimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes and proteins that contain diol groups, forming reversible covalent bonds. This interaction is crucial in the development of enzyme inhibitors and sensors for detecting biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins involved in signal transduction. For example, it may inhibit or activate kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, impacting energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propriétés
IUPAC Name |
(2,3,6-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYOPCURLYSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378573 | |
| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-67-1 | |
| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















